molecular formula C6H7ClN2O2 B6285288 (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride CAS No. 6159-48-4

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride

Cat. No.: B6285288
CAS No.: 6159-48-4
M. Wt: 174.6
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of environmentally friendly and economical methods. For example, the use of acidic ionic liquids as catalysts under ultrasound irradiation has been reported to be effective for the synthesis of imidazole derivatives . This method is advantageous due to its short reaction time, simple workup, and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the imidazole ring through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

6159-48-4

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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